- An efficient and practical method for olefin dihydroxylation, Synthesis, 2016, 48(21), 3696-3700

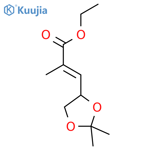

Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://it.kuujia.com/scimg/cas/93635-76-8x500.png)

93635-76-8 structure

Nome del prodotto:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Numero CAS:93635-76-8

MF:C11H20O6

MW:248.272904396057

MDL:MFCD11112138

CID:801452

PubChem ID:52987879

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER

- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent

- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester

- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl

- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate

- X8443

- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester

- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

- 2-C-Methyl-4,5-O-(1-methylethylidene)-

- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)

- D

- SCHEMBL768088

- AS-19467

- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- MFCD11112138

- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- C11H20O6

- 93635-76-8

- AKOS022172906

- CS-M2472

- DTXSID50680992

- AC-28966

- BHCHXRCKXIVVCN-XLDPMVHQSA-N

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

-

- MDL: MFCD11112138

- Inchi: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1

- Chiave InChI: BHCHXRCKXIVVCN-XLDPMVHQSA-N

- Sorrisi: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

Proprietà calcolate

- Massa esatta: 248.12600

- Massa monoisotopica: 248.126

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 17

- Conta legami ruotabili: 5

- Complessità: 290

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.3

- Superficie polare topologica: 85.2

Proprietà sperimentali

- Densità: 1.185±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 75.0-75.5 ºC

- Punto di ebollizione: 361.5°C at 760 mmHg

- Punto di infiammabilità: 133.189°C

- Indice di rifrazione: 1.475

- Solubilità: Leggermente solubile (32 g/l) (25°C),

- PSA: 85.22000

- LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Dati doganali

- CODICE SA:2932999099

- Dati doganali:

Codice doganale cinese:

2932999099Panoramica:

293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | M320025-0.25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 0.25g |

$ 75.00 | 2022-06-02 | ||

| TRC | M320025-25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 25g |

$ 400.00 | 2022-06-02 | ||

| TRC | M320025-250mg |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 250mg |

$87.00 | 2023-05-17 | ||

| abcr | AB436254-100g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |

93635-76-8 | 100g |

€230.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1101343-1kg |

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |

93635-76-8 | 97% | 1kg |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 20g |

109.0CNY | 2021-08-04 | |

| TRC | M320025-5g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 5g |

$ 205.00 | 2022-06-02 | ||

| TRC | M320025-1g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 1g |

$ 145.00 | 2022-06-02 | ||

| TRC | M320025-100g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 100g |

$867.00 | 2023-05-17 | ||

| Alichem | A159001910-1000g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 1000g |

$374.40 | 2023-08-31 |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

Riferimento

- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

Riferimento

- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt, Synthesis, 2018, 50(9), 1815-1819

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Riferimento

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives, Carbohydrate Research, 1984, 129, 99-109

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

Riferimento

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Riferimento

- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

Riferimento

- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Riferimento

- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Riferimento

- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

Riferimento

- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

Riferimento

- Preparation method of intermediate of sofosbuvir, China, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

Riferimento

- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

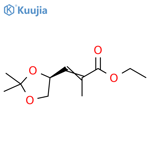

- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate

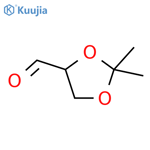

- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

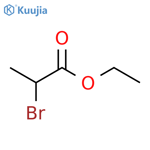

- ethyl 2-bromopropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Letteratura correlata

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) Prodotti correlati

- 147-81-9(DL-Arabinose)

- 1341589-34-1(1,1,1-trifluoro-4-methylhexan-2-one)

- 1803764-69-3(Methyl 3-cyano-4-hydroxy-5-(trifluoromethylthio)benzoate)

- 1342527-03-0(Benzeneacetic acid, α-(acetylamino)-3-fluoro-)

- 1797952-21-6(N-(2-methylphenyl)-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)

- 878204-50-3(Isoxazole, 4-(bromomethyl)-5-cyclopropyl-3-methyl-)

- 2549043-30-1(3-2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido2,3-dpyrimidine-8-carbonylbenzonitrile)

- 938191-13-0(4-hydroxy-7-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid)

- 2229450-55-7(3-(2,5-dimethylfuran-3-yl)-2-oxopropanoic acid)

- 1259696-98-4((4R)-6-BROMO-8-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Purezza:99%

Quantità:500g

Prezzo ($):368.0